4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde is a chemical compound with the molecular formula CHFO. This compound features a complex structure that includes two fluorophenyl groups, which are significant in various chemical and pharmaceutical applications. Its unique properties stem from the presence of fluorine atoms, which can influence the compound's reactivity and interaction with biological systems.
The compound is referenced in various scientific databases and patents, indicating its relevance in synthetic chemistry and potential pharmaceutical applications. Notably, it is mentioned in patent documents related to the synthesis of related compounds, such as Safinamide mesylate, showcasing its importance in medicinal chemistry .
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde belongs to the class of aromatic aldehydes. It is characterized by the presence of both methoxy and aldehyde functional groups, which contribute to its chemical reactivity and potential applications in organic synthesis.
The synthesis of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde can be achieved through several methods, primarily involving nucleophilic substitution reactions and coupling reactions.
The reaction mechanism generally involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the benzyl halide, leading to the formation of ether linkages. The aldehyde functionality is introduced through subsequent oxidation steps if necessary.
The molecular structure of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde features:
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which enhances electrophilicity at the aldehyde carbon.
The mechanism of action for compounds like 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde often involves interactions with biological targets, such as enzymes or receptors.
Research into similar compounds suggests potential applications in treating neurological disorders due to their ability to influence neurotransmitter systems .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in drug development processes.
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS: 1000370-24-0) is a chemically significant intermediate and process-related impurity encountered during the synthesis of safinamide mesylate, a prominent monoamine oxidase-B (MAO-B) inhibitor used in Parkinson's disease (PD) management. This benzaldehyde derivative emerges during the synthetic pathway as a dimerization byproduct when two molecules of 4-[(3-fluorophenyl)methoxy]benzaldehyde undergo an unintended aldol condensation under basic reaction conditions [2] [4]. Its structural complexity arises from the presence of dual 3-fluorobenzyl moieties – one linked via an ether bond and the other via a methylene group to the central benzaldehyde core [2].
The presence of this impurity in safinamide mesylate drug substance, even at trace levels, is of critical concern due to its potential impact on the final drug product's purity profile and therapeutic efficacy. Regulatory guidelines (ICH Q3A/B) mandate strict control of such process-related impurities, typically requiring levels below 0.10-0.15% in the active pharmaceutical ingredient (API) [3] [4]. Analytical monitoring is essential as this impurity shares structural motifs with safinamide, complicating separation during quality control analyses. Its detection and quantification necessitate specialized stability-indicating methods, such as the eco-friendly RP-HPLC methods developed using Quality-by-Design (QbD) approaches employing ethanol-water mobile phases [3].
Table 1: Key Identifiers of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
Property | Value |
---|---|
CAS Number | 1000370-24-0 |
Molecular Formula | C₂₁H₁₆F₂O₂ |
Molecular Weight | 338.35 g/mol |
SMILES Notation | O=Cc1ccc(c(c1)Cc1cccc(c1)F)OCc1cccc(c1)F |
IUPAC Name | 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde |
Structural Role in Safinamide Synthesis | Process-related impurity and synthetic intermediate |
The molecular architecture of 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde offers valuable insights for structure-activity relationship (SAR) studies in MAO-B inhibitor design. Its core structure retains the 4-substituted benzyloxybenzene pharmacophore fundamental to safinamide's mechanism of action [2] [7]. This pharmacophore enables interactions with the substrate cavity of the MAO-B enzyme, facilitating reversible inhibition crucial for dopamine preservation in Parkinson's disease [1] [4].
A critical structural distinction lies in the aldehyde functional group at the para position of the central benzene ring, contrasting sharply with safinamide's aminoamide moiety (which directly confers MAO-B inhibitory activity). This aldehyde group renders the compound chemically reactive, participating in Schiff base formation and other nucleophilic addition reactions, which underpins its role as a synthetic intermediate but eliminates its potential as a direct MAO-B inhibitor [4]. The presence of dual 3-fluorobenzyl groups introduces significant steric bulk and lipophilicity (calculated LogP ≈ 4.8) compared to safinamide's monomeric precursor (4-[(3-fluorophenyl)methoxy]benzaldehyde). This increased hydrophobicity likely enhances membrane permeability but may adversely affect target selectivity [2] [7].
Spectroscopically, the aldehyde group exhibits a distinct infrared (IR) absorption band at approximately 1725 cm⁻¹, providing a key diagnostic marker for its identification during safinamide synthesis and impurity profiling [1]. Computational analyses further reveal that the steric congestion caused by the ortho-positioned (3-fluorophenyl)methyl group distorts the molecule's planarity, potentially hindering optimal fitting within the MAO-B active site compared to the unsubstituted safinamide precursor [7]. Despite lacking intrinsic therapeutic activity, this compound serves as a vital chemical probe for understanding steric tolerance limits and substitution patterns in the benzyloxybenzene class of MAO-B inhibitors.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0